6-Nitro-2-propyl-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

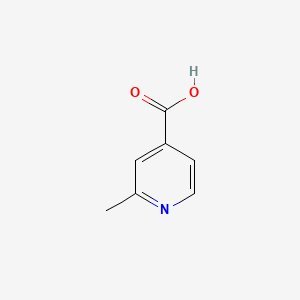

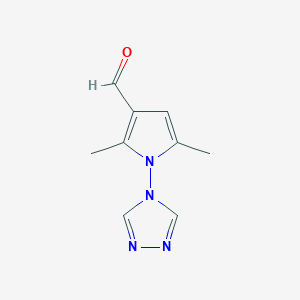

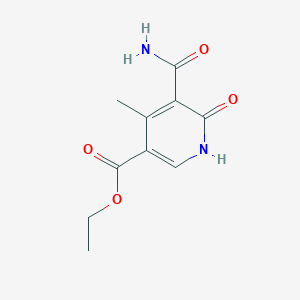

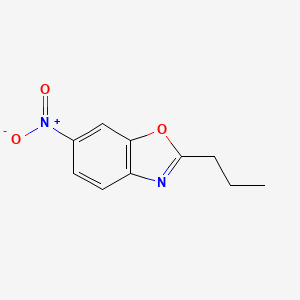

6-Nitro-2-propyl-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a nitro group at the 6-position and a propyl substituent at the 2-position distinguishes this compound from other benzoxazoles. Although the provided papers do not directly discuss 6-Nitro-2-propyl-1,3-benzoxazole, they offer insights into the synthesis, properties, and reactivity of structurally related nitro-substituted benzoxazoles and their derivatives.

Synthesis Analysis

The synthesis of nitro-substituted benzoxazoles can be achieved through various methods. For example, the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines involves the condensation of nitro derivatives of -4H-3,1-benzoxazin-4-one with different amines . Similarly, the synthesis of benzoxazoles on a solid phase using 3-nitrotyrosine as a scaffold has been developed, which involves a series of steps including reductive alkylation and dehydrative cyclization . These methods could potentially be adapted for the synthesis of 6-Nitro-2-propyl-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazoles is characterized by the fusion of a benzene ring with an oxazole ring. The presence of a nitro group is likely to influence the electronic properties of the molecule, as seen in the study of photochromic properties of nitro-substituted benzazoles . The nitro group can also affect the reactivity of the compound, as demonstrated by the synthesis of novel 1,2,3-triazole-4-linked benzylidene derivatives starting from a nitro-substituted cyclohexanone .

Chemical Reactions Analysis

Nitro-substituted benzoxazoles can undergo various chemical reactions. For instance, the reduction of nitro groups to amino groups is a common transformation, which can lead to changes in the biological activity of the compounds . The nitro group can also participate in reactions such as the reduction to form deoxygenated products or influence the formation of photoinduced forms in photochromic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzoxazoles are influenced by the substituents present on the benzoxazole core. The introduction of a nitro group can increase the basicity of adjacent methylene groups and affect the antiproliferative and antibacterial activities of the compounds . The thermal decomposition of dioxazole derivatives, which are structurally related to benzoxazoles, has been studied, revealing the formation of phenylisocyanates and ketones at elevated temperatures .

Applications De Recherche Scientifique

Antimicrobial Activities

- Synthesis and Antimicrobial Evaluation : Novel benzoxazole derivatives, including those related to 6-Nitro-2-propyl-1,3-benzoxazole, have been synthesized and evaluated for their antimicrobial activities against a range of microorganisms. These compounds showed broad-spectrum activity, with significant antimycobacterial activity against Mycobacterium tuberculosis and its drug-resistant isolates. Molecular docking studies suggest these compounds can be used as scaffolds in designing potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Cancer Research

- Eukaryotic Topoisomerase II Inhibitors : Certain benzoxazole derivatives, including nitro-substituted ones, have been identified as potent eukaryotic DNA topoisomerase II inhibitors. This activity is crucial for developing new anticancer therapies, as topoisomerase II plays a key role in DNA replication and cell division (Pınar et al., 2004).

Anthelmintic Activities

- In Vitro Anthelmintic Activity : Novel 5-nitro benzoxazole derivatives have been synthesized and shown to have potent anthelmintic activities. Molecular docking studies targeting β-tubulin suggest these compounds are effective against parasites, highlighting their potential in developing new anthelmintic drugs (Satyendra et al., 2015).

Antitumor Agents

- Novel Anticancer Drug Candidates : Derivatives of benzoxazole, including nitro-substituted compounds, have been designed as novel candidate antitumor agents targeting human DNA topoisomerase enzymes. Some of these compounds inhibited human topoisomerase IIα with low IC50 values, indicating their potential as effective anticancer drugs with low toxicity (Karatas et al., 2021).

Vibrational Spectroscopic Studies

- Molecular Structure Insights : Vibrational spectroscopic studies and ab initio calculations have been performed on nitro benzoxazole derivatives, providing insights into their molecular structure. Such studies are essential for understanding the physicochemical properties and reactivity of these compounds, contributing to their application in various research fields (Mary et al., 2008).

Propriétés

IUPAC Name |

6-nitro-2-propyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-5-4-7(12(13)14)6-9(8)15-10/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQPDIMYKKCHMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310778 |

Source

|

| Record name | 6-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2-propyl-1,3-benzoxazole | |

CAS RN |

885949-60-0 |

Source

|

| Record name | 6-Nitro-2-propylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.